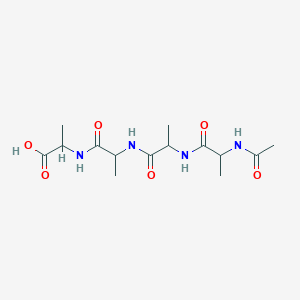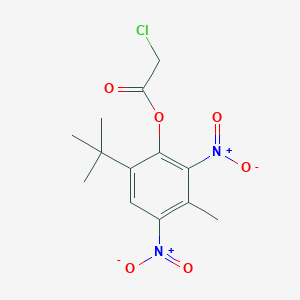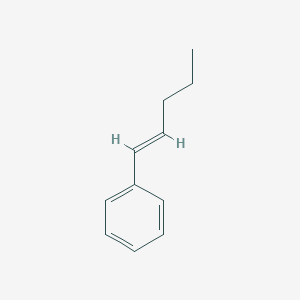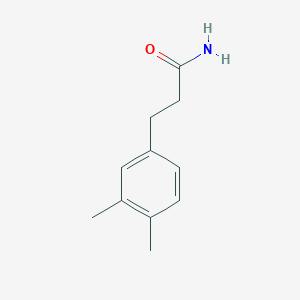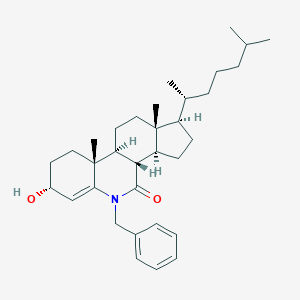
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is a steroid compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of cholesterol, and it has been synthesized using various methods.
Applications De Recherche Scientifique
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- has shown potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied as a potential inhibitor of cholesterol biosynthesis, which could have implications for the treatment of hypercholesterolemia and other related disorders. Additionally, it has been investigated for its potential as a modulator of steroid hormone receptors, which could have implications for the treatment of hormone-related cancers.
Mécanisme D'action
The mechanism of action of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme HMG-CoA reductase, which is involved in cholesterol biosynthesis. It may also act as a modulator of steroid hormone receptors, although further research is needed to confirm this.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- can decrease cholesterol biosynthesis in cells, indicating its potential as a therapeutic agent for hypercholesterolemia. It has also been shown to have anti-proliferative effects on cancer cells, suggesting its potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is that it is relatively easy to synthesize in high yield and purity. Additionally, it has shown potential as a therapeutic agent for hypercholesterolemia and cancer, making it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy-. One potential direction is to further investigate its mechanism of action as a potential modulator of steroid hormone receptors. Another direction is to explore its potential as a therapeutic agent for hypercholesterolemia and other related disorders. Additionally, further studies could investigate its potential as a cancer treatment and its effects on other physiological processes. Overall, 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is a promising compound with potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- involves the conversion of cholesterol to the corresponding azide derivative, followed by reduction of the azide to the amine. The amine is then benzylated and oxidized to form the final product. This method has been optimized for high yield and purity, making it a reliable source of the compound for scientific research.
Propriétés
Numéro CAS |
17373-01-2 |
|---|---|
Nom du produit |
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- |
Formule moléculaire |
C33H49NO2 |
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
(1R,3aS,3bS,7R,9aR,9bS,11aR)-5-benzyl-7-hydroxy-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,7,8,9,9b,10,11-decahydro-1H-cyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C33H49NO2/c1-22(2)10-9-11-23(3)26-14-15-27-30-28(17-19-32(26,27)4)33(5)18-16-25(35)20-29(33)34(31(30)36)21-24-12-7-6-8-13-24/h6-8,12-13,20,22-23,25-28,30,35H,9-11,14-19,21H2,1-5H3/t23-,25-,26-,27+,28+,30+,32-,33-/m1/s1 |
Clé InChI |
DXKDDFITVPVSLD-LHZBWYBFSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)N(C4=C[C@@H](CC[C@]34C)O)CC5=CC=CC=C5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4=CC(CCC34C)O)CC5=CC=CC=C5)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4=CC(CCC34C)O)CC5=CC=CC=C5)C |
Synonymes |
3α-Hydroxy-6-benzyl-6-azacholest-4-en-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
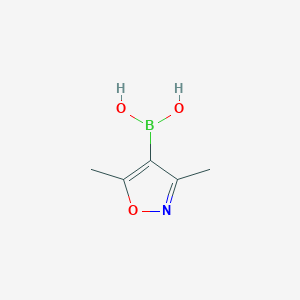
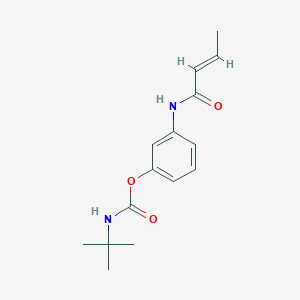
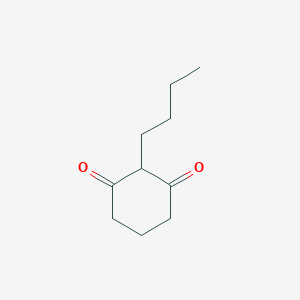
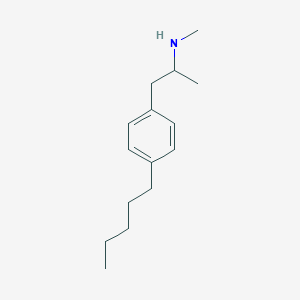
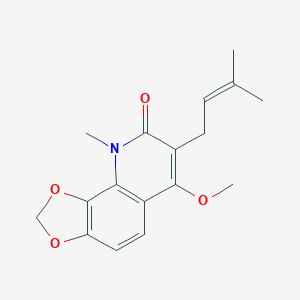
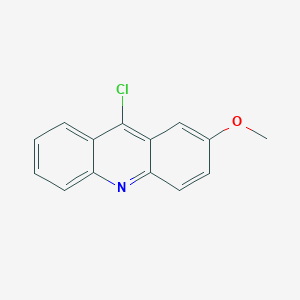
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
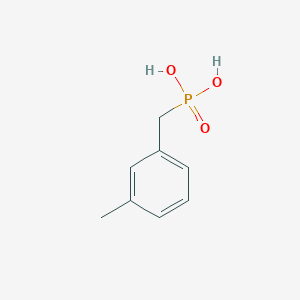
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
